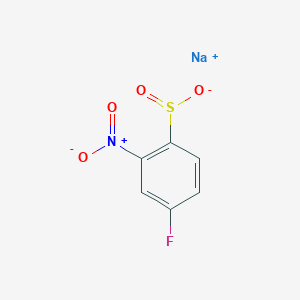

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate

Description

Properties

Molecular Formula |

C6H3FNNaO4S |

|---|---|

Molecular Weight |

227.15 g/mol |

IUPAC Name |

sodium;4-fluoro-2-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H4FNO4S.Na/c7-4-1-2-6(13(11)12)5(3-4)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

DLQHUCWVYPJGOA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)[O-].[Na+] |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Sodium 4 Fluoro 2 Nitrobenzene 1 Sulfinate

Desulfinative Reactions and Aryl Transfer Processes

A key aspect of the reactivity of sodium 4-fluoro-2-nitrobenzene-1-sulfinate involves desulfinative reactions. In these processes, the C-S bond of the sulfinate is cleaved, and the aryl group is transferred to another moiety, with the concurrent extrusion of sulfur dioxide (SO₂). These transformations are often facilitated by transition metal catalysts, particularly palladium.

Palladium catalysis enables the use of arylsulfinates like this compound as effective aryl sources in C-C bond-forming reactions. These desulfinative cross-coupling reactions are valuable alternatives to traditional methods that use organoboron or organotin reagents.

A significant application of sodium arylsulfinates is in the palladium-catalyzed desulfinative addition to nitriles, which provides a direct route to aryl ketones. nih.gov This methodology allows for the construction of a carbon-carbon bond between the aryl group from the sulfinate and the carbon atom of the nitrile. The reaction typically proceeds in the presence of a palladium catalyst and a suitable ligand. The intermediate imine formed after the addition of the aryl group is subsequently hydrolyzed to yield the corresponding ketone.

Research has demonstrated the viability of this transformation with a range of sodium arylsulfinates and nitriles. nih.govnih.gov The reaction conditions are generally tolerant of various functional groups on both coupling partners.

Table 1: Palladium-Catalyzed Synthesis of Aryl Ketones from Sodium Arylsulfinates and Nitriles The following table is a representative example of typical substrates and yields for this type of reaction, based on findings in the field. Specific yields for this compound may vary.

| Arylsulfinate | Nitrile | Catalyst/Ligand | Yield (%) |

| Sodium p-toluenesulfinate | Benzonitrile | Pd(OAc)₂ / XPhos | 85 |

| Sodium benzenesulfinate | Acetonitrile | PdCl₂(dppf) | 78 |

| Sodium 4-chlorobenzenesulfinate | Pivalonitrile | Pd₂(dba)₃ / SPhos | 92 |

| Sodium 4-methoxybenzenesulfinate | 4-cyanopyridine | Pd(OAc)₂ / RuPhos | 88 |

This compound and related arylsulfinates are effective reagents for the synthesis of arylphosphonates through palladium-catalyzed C-P coupling reactions. rsc.org This desulfinative cross-coupling typically involves the reaction of the arylsulfinate with an H-phosphonate in the presence of a palladium(II) catalyst and an oxidant, such as silver(I) carbonate. rsc.org

This method provides a valuable route to organophosphorus compounds, which are important in medicinal chemistry and materials science. The reaction proceeds under relatively mild conditions and is compatible with a variety of functional groups on the aromatic ring of the sulfinate. rsc.org

Table 2: Palladium-Catalyzed C-P Coupling of Arylsulfinates with H-Phosphonates This table illustrates the general scope of the reaction. The reactivity of this compound would be influenced by its specific electronic and steric properties.

| Arylsulfinate Salt | H-Phosphonate | Catalyst | Oxidant | Yield (%) |

| Sodium p-toluenesulfinate | Diethyl phosphite | PdCl₂ | Ag₂CO₃ | 90 |

| Sodium 4-fluorobenzenesulfinate | Diphenyl phosphite | PdCl₂ | Ag₂CO₃ | 85 |

| Potassium benzenesulfinate | Dibutyl phosphite | PdCl₂ | Ag₂CO₃ | 92 |

| Lithium 4-bromobenzenesulfinate | Diisopropyl phosphite | PdCl₂ | Ag₂CO₃ | 88 |

The extrusion of sulfur dioxide (SO₂) is a critical step in the catalytic cycle of palladium-catalyzed desulfinative cross-coupling reactions. acs.org The generally accepted mechanism involves several key steps. Initially, an active Pd(0) species undergoes oxidative addition to an aryl halide or triflate (if present as a coupling partner) or interacts with the arylsulfinate. Transmetalation with the sulfinate salt leads to the formation of a palladium-sulfinate complex. acs.org

From this intermediate, the crucial SO₂ extrusion occurs. This step involves the cleavage of the S-Pd bond and the C-S bond, leading to the formation of an aryl-palladium species and the release of gaseous SO₂. acs.org The rate of this extrusion can be influenced by the nature of the ligands on the palladium center and the electronic properties of the arylsulfinate. acs.org For instance, the presence of chelating groups on the sulfinate can stabilize the palladium sulfinate complex and slow down the extrusion of SO₂. acs.org Following SO₂ extrusion, the resulting aryl-palladium species can undergo reductive elimination (in C-C or C-P coupling) to form the final product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle. whiterose.ac.uk

Palladium-Catalyzed C-C Coupling Reactions

Sulfonylation, Sulfenylation, and Sulfinylation Reactions

Beyond serving as an aryl donor via SO₂ extrusion, the sulfinate group itself can participate in reactions to form new sulfur-containing functional groups. Depending on the reaction conditions and coupling partners, sodium arylsulfinates can act as sulfonylating, sulfenylating, or sulfinylating agents. rsc.org

This compound can react with thiols or their derivatives to form thiosulfonates, which are compounds containing a sulfur-sulfur bond between a sulfonyl and a sulfenyl moiety. This transformation represents an S-S coupling reaction.

Several methods have been developed for this synthesis. One common approach involves the copper- or iron-catalyzed aerobic oxidative coupling of sodium arylsulfinates with thiols. rsc.orgorganic-chemistry.org In these reactions, a catalyst facilitates the formation of sulfenyl and sulfonyl radicals, which then couple to form the thiosulfonate product. organic-chemistry.org Atmospheric oxygen often serves as the terminal oxidant in these green and sustainable processes. organic-chemistry.org Another route involves the reaction of sodium arylsulfinates with disulfides, also frequently catalyzed by copper salts under aerobic conditions. rsc.org

Table 3: Synthesis of Thiosulfonates from Sodium Arylsulfinates The table below provides general examples of thiosulfonate synthesis. The specific reactivity of this compound would be consistent with these pathways.

| Arylsulfinate | Thiol/Disulfide | Catalyst | Conditions | Product |

| Sodium p-toluenesulfinate | Thiophenol | FeCl₃ | Aerobic | S-Phenyl 4-toluenesulfonothioate |

| Sodium benzenesulfinate | 4-Chlorothiophenol | CuI/Phen·H₂O | Aerobic | S-(4-chlorophenyl) benzenesulfonothioate |

| Sodium 4-toluenesulfinate | Diphenyl disulfide | Cu(OAc)₂ | Air | S-Phenyl 4-toluenesulfonothioate |

Synthesis of Sulfonamides (R-SO₂N-R¹R²)

The sulfinate moiety of this compound is a precursor to the sulfonamide functional group, a critical pharmacophore in a multitude of therapeutic agents. The synthesis of sulfonamides from this intermediate can be broadly achieved through two primary strategies: oxidative coupling with amines and reductive N-sulfonylation of nitroarenes.

The direct, metal-catalyzed oxidative coupling of sodium sulfinates with amines represents a straightforward approach to forming the N-S bond of sulfonamides. While specific studies detailing the use of this compound in this context are not extensively documented, the general mechanism is well-established for other sodium arylsulfinates. These reactions typically employ a copper catalyst and an oxidant, such as molecular oxygen or dimethyl sulfoxide (B87167) (DMSO), to facilitate the coupling of a primary or secondary amine with the sulfinate. The process is believed to proceed through a single electron transfer (SET) pathway, generating a sulfonyl radical intermediate that subsequently reacts with the amine. The broad applicability of this method to a wide range of amines and sodium sulfinates suggests its potential utility for this compound.

A notable and increasingly utilized pathway for sulfonamide synthesis is the reductive coupling of a nitroarene with a sodium sulfinate. In this reaction, the nitroarene serves as the source of the amine nitrogen, while the sodium sulfinate provides the sulfonyl group. This method is particularly advantageous as it utilizes readily available and stable nitro compounds and sulfinate salts.

The reaction typically proceeds in the presence of a reducing agent and often a metal catalyst. For instance, a simple and effective method involves a copper-catalyzed redox coupling where the sodium sulfinate itself can act as both a reactant and a reductant, and the nitroarene functions as both the nitrogen source and an oxidant. mdpi.com This process obviates the need for external additives.

Another approach employs a catalytic system such as FeCl₂ with sodium bisulfite (NaHSO₃) under mild conditions to achieve the reductive coupling. The proposed mechanism for these transformations involves the initial reduction of the nitroarene to a nitroso intermediate. This electrophilic nitroso species is then intercepted by the nucleophilic sodium sulfinate. Subsequent reduction of the resulting N-sulfonyl hydroxylamine (B1172632) intermediate furnishes the final sulfonamide product. nih.gov

While direct experimental data for this compound in this reaction is limited in the reviewed literature, studies on analogous compounds such as sodium 4-fluorobenzenesulfinate provide strong evidence for the feasibility of this transformation. The reaction conditions are generally tolerant of various functional groups, including halogens, which is pertinent to the fluoro-substituent on the target compound.

Table 1: Examples of Reductive Coupling of Nitroarenes with Analogous Sodium Arylsulfinates

| Entry | Nitroarene | Sodium Sulfinate | Catalyst/Reductant | Product | Yield (%) |

| 1 | p-Methyl nitrobenzene (B124822) | Sodium 4-methylbenzenesulfinate | Cu(OAc)₂ | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 85 |

| 2 | Nitrobenzene | Sodium 4-methylbenzenesulfinate | Cu(OAc)₂ | N-Phenyl-4-methylbenzenesulfonamide | 70 |

| 3 | 4-Acetylnitrobenzene | Sodium 4-methylbenzenesulfinate | Cu(OAc)₂ | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 70 |

| 4 | p-Methyl nitrobenzene | Sodium 4-fluorobenzenesulfinate | Cu(OAc)₂ | N-(p-Tolyl)-4-fluorobenzenesulfonamide | 50 |

Data is representative of the general reaction and adapted from studies on analogous compounds. mdpi.comnih.gov

Synthesis of Sulfides (R-S-R¹)

The synthesis of sulfides from sodium sulfinates is a less common transformation compared to the formation of sulfones or sulfonamides. It typically requires a significant reduction of the sulfur center. One potential, though not widely exemplified, route involves the reduction of the sulfinate to a thiol or thiolate intermediate, which can then undergo nucleophilic substitution with an appropriate electrophile (e.g., an alkyl or aryl halide). However, specific methodologies for the direct conversion of this compound to the corresponding sulfide (B99878) are not well-documented in the current literature. General methods for sulfide synthesis often start from disulfides and alkyl halides, promoted by reducing agents like rongalite, which highlights the reductive challenge in converting a sulfinate to a sulfide. organic-chemistry.org

Synthesis of Sulfones (R-SO₂-R¹) including Vinyl and β-Keto Sulfones

Sodium sulfinates are excellent precursors for the synthesis of sulfones, a class of compounds with diverse applications in medicinal chemistry and materials science. The sulfinate anion can act as a nucleophile, attacking a suitable carbon electrophile to form a C-S bond, which upon oxidation (often in situ) yields the sulfone. Alternatively, the sulfinate can be a source of sulfonyl radicals for addition reactions.

The synthesis of vinyl sulfones from sodium sulfinates can be achieved through several methods. rsc.org One common approach involves the reaction of the sulfinate with alkenes or alkynes under oxidative radical conditions. organic-chemistry.orgresearchgate.net For example, the copper-catalyzed reaction of sodium sulfinates with alkynes in the presence of air as an oxidant affords (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org Another strategy is the reaction of alkenes with sodium arenesulfinates in the presence of reagents like potassium iodide and sodium periodate, which also proceeds through a radical mechanism to yield vinyl sulfones. organic-chemistry.org

β-Keto sulfones are another important class of sulfones that can be synthesized from sodium sulfinates. researchgate.net A one-pot synthesis involves the reaction of styrenes with N-bromosuccinimide (NBS) and an aromatic sodium sulfinate. lppcollegerisod.ac.in In this process, the styrene (B11656) is first converted to a phenacyl bromide intermediate, which then undergoes nucleophilic substitution by the sulfinate anion to yield the β-keto sulfone. lppcollegerisod.ac.in Other methods include the reaction of α,β-unsaturated ketones with sodium sulfinates under acidic conditions. nih.gov

Table 2: General Methodologies for Vinyl and β-Keto Sulfone Synthesis

| Product Type | Reactants | Reagents/Catalyst | General Yields |

| Vinyl Sulfone | Alkene/Alkyne + Sodium Sulfinate | CuI, O₂ (air) | Good |

| Vinyl Sulfone | Alkene + Sodium Sulfinate | KI, NaIO₄ | High |

| β-Keto Sulfone | Styrene + Sodium Sulfinate | NBS, H₂O | Moderate to Good |

| β-Keto Sulfone | α,β-Unsaturated Ketone + Sodium Sulfinate | Acid (e.g., 4-chlorobenzoic acid) | Good to Excellent |

This table represents general synthetic strategies and yields may vary based on specific substrates. organic-chemistry.orglppcollegerisod.ac.innih.gov

Direct C-H Sulfenylation and Sulfonylation Reactions

Direct C-H functionalization represents a highly efficient and atom-economical approach to forming C-S and C-SO₂ bonds. While C-H sulfenylation is less common, direct C-H sulfonylation of arenes and heteroarenes using sodium sulfinates has emerged as a powerful tool in organic synthesis. These reactions typically proceed via a radical mechanism, often initiated by a metal catalyst or an oxidant. For example, the copper-mediated C-H sulfonylation of heterocycles using zinc sulfinate salts (which can be derived from sodium sulfinates) and an oxidant like tert-butyl hydroperoxide (TBHP) has been reported. nih.gov The reaction is believed to involve the formation of a sulfonyl radical which then adds to the electron-deficient heterocycle. While this methodology is promising, its application directly to this compound as the sulfonylating agent for C-H functionalization of other compounds is an area that requires further investigation.

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Substituted Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the strong electron-withdrawing nature of the nitro group (-NO₂) positioned ortho to the sulfinate group and para to the fluorine atom. Both the nitro group and, to a lesser extent, the sulfinate group stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the course of the reaction.

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the anionic intermediate through resonance and inductive effects, thereby lowering the activation energy of this step.

In the case of this compound, there are two potential leaving groups for an SNAr reaction: the fluoride (B91410) ion (-F) and the nitro group (-NO₂).

Displacement of the Nitro Group: While less common than halide displacement, the nitro group can also function as a leaving group in SNAr reactions, especially when the ring is highly activated and a suitable nucleophile is used. nih.gov The displacement of a nitro group is often observed in reactions with powerful nucleophiles or under specific reaction conditions that favor this pathway.

The sulfinate group itself (-SO₂Na) is generally not considered a good leaving group in SNAr reactions and would likely remain on the ring during substitutions at the 4-position. The precise outcome of a nucleophilic attack on the ring would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Displacement of Fluorine or Nitro Groups

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the substituents, typically the one that is a better leaving group and is located at a position activated by the electron-withdrawing groups.

For this molecule, both the fluorine atom and the nitro group are potential leaving groups. The nitro group, being powerfully electron-withdrawing, strongly activates the positions ortho and para to it for nucleophilic attack. researchgate.net In this case, the fluorine atom is para to the nitro group, making it highly activated and an excellent leaving group. The displacement of fluoride is a common and synthetically useful reaction for compounds like 1-fluoro-4-nitrobenzene. wikipedia.orgresearchgate.net Similarly, the nitro group itself can be displaced by certain nucleophiles, a process that is also synthetically valuable. drexel.eduacs.orgrsc.org The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Nitrobenzenes

| Nucleophile | Leaving Group | Product Type | Typical Conditions |

|---|---|---|---|

| Primary Aromatic Amines | Fluorine | N-Aryl-4-amino-2-nitrobenzene-1-sulfinate | Varies, often in polar aprotic solvent |

| Alkoxides (e.g., CH₃O⁻) | Fluorine/Nitro | 4-Alkoxy-2-nitrobenzene-1-sulfinate / 4-Fluoro-2-alkoxybenzene-1-sulfinate | Dimethyl sulfoxide (DMSO) |

This table is illustrative of the types of transformations possible based on the known reactivity of activated fluoronitrobenzene systems.

Influence of Sulfinate as a Directing Group

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The sulfinate group (-SO₂Na) is considered a deactivating group due to its electron-withdrawing nature, which pulls electron density from the ring, making it less reactive towards electrophiles than benzene itself. wikipedia.org

Similar to the sulfonic acid group (-SO₃H), the sulfinate group is a meta-director. youtube.com This is because the resonance structures for the intermediate carbocation (the sigma complex) formed during electrophilic attack show that attack at the ortho and para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing sulfinate group. Attack at the meta position avoids this unfavorable arrangement. Therefore, in any potential electrophilic substitution reaction on this compound, the sulfinate group would direct the incoming electrophile to the positions meta to it (positions 3 and 5). However, the presence of the powerful deactivating nitro group further reduces the ring's reactivity, making electrophilic substitutions on this molecule challenging to achieve. wikipedia.org

Radical-Mediated Transformations Involving Sulfonyl Radicals

Sodium sulfinates are well-established and versatile precursors for generating sulfonyl radicals (RSO₂•). researchgate.netrsc.org These radicals can be formed through oxidation via chemical, photochemical, or electrochemical methods. Once generated, sulfonyl radicals are valuable intermediates for forming new carbon-sulfur and nitrogen-sulfur bonds, leading to the synthesis of important classes of compounds like sulfones and sulfonamides. researchgate.netnih.gov

The generation of a sulfonyl radical from this compound would allow it to participate in a variety of radical cascade reactions. For instance, the sulfonyl radical can add to alkenes and alkynes, initiating cyclization reactions or multicomponent couplings. researchgate.netuni-regensburg.de These transformations provide efficient pathways to complex sulfur-containing molecules from simple starting materials. The reactivity is often triggered by a single-electron transfer (SET) process. rsc.org

Table 2: Examples of Reactions Involving Sulfonyl Radicals Generated from Sodium Sulfinates

| Reaction Type | Coupling Partner | Product Class | Key Features |

|---|---|---|---|

| Radical Addition | Alkenes/Styrenes | Alkyl Sulfones | Can be coupled with incorporation of another functional group (e.g., carboxylation with CO₂) uni-regensburg.de |

| Cascade Cyclization | Dienes/Enynes | Sulfonylated Heterocycles | Forms C-S bond and a new ring in one step researchgate.net |

| Minisci-type Reaction | Heteroarenes | Heteroaryl Sulfones | C-H functionalization of electron-deficient heterocycles |

Photochemical Activation and Reactions

Photochemistry offers mild and efficient pathways to activate sodium sulfinates, including through the formation of electron donor-acceptor complexes or direct photolytic cleavage.

Electron Donor-Acceptor (EDA) Complex Formation

Sodium sulfinates can act as electron donors in the formation of Electron Donor-Acceptor (EDA) complexes with suitable electron-acceptor molecules. rsc.org Upon irradiation with visible light, these complexes can undergo a single-electron transfer (SET) event, generating a sulfonyl radical and the radical anion of the acceptor. rsc.orgnih.gov This method avoids the need for stoichiometric chemical oxidants or transition metal catalysts. rsc.org

For example, an EDA complex could form between this compound and an electron-deficient partner like a diazonium salt or a nitroarene. nih.govresearchgate.net Visible light irradiation would then trigger the formation of the 4-fluoro-2-nitrobenzenesulfonyl radical, which can couple with other radicals generated in the process to form sulfones or other sulfur-containing compounds. rsc.orgresearchgate.net The formation of an EDA complex between a sulfinate and a nitroarene has been specifically reported for the synthesis of N-hydroxy-sulfonamides. nih.gov

Photolytic Cleavage and Subsequent Reactivity

Direct irradiation with light, typically in the UV range, can induce the homolytic cleavage of bonds within a molecule. For organosulfur compounds, the carbon-sulfur bond is susceptible to photolytic cleavage. researchgate.net While direct photolysis of the C-S bond in this compound to generate an aryl radical and a sulfur dioxide radical anion is a plausible pathway, another significant photochemical process involves the generation of sulfonyl radicals. These radicals can then engage in various synthetic transformations. The photolytic cleavage of related sulfonamide bonds has also been demonstrated, highlighting the susceptibility of sulfur-containing functional groups to photochemical reactions. nih.gov

Electrochemical Synthesis and Reactions

Electrosynthesis represents a green and powerful alternative to traditional chemical methods for redox reactions, as it uses electric current in place of chemical redox agents. researchgate.net Sodium sulfinates are frequently used in organic electrosynthesis, both as substrates to be transformed and as precursors for reactive intermediates.

Aryl sulfinates, such as this compound, can be synthesized electrochemically from the corresponding aryl halides. nih.gov For instance, an electrochemical protocol using a nickel catalyst can convert aryl iodides and bromides into aryl sulfinates using sulfur dioxide as the sulfur source. nih.gov

Conversely, the sulfinate group can be electrochemically oxidized to generate sulfonyl radicals. organic-chemistry.org This electro-oxidative strategy enables a variety of transformations, such as the synthesis of vinyl, alkyl, and allyl sulfones from olefins, organic-chemistry.org or the synthesis of arylacetylenic sulfones from arylacetylenic acids. tandfonline.com These methods are often characterized by mild reaction conditions, high functional group tolerance, and the avoidance of harsh chemical oxidants. organic-chemistry.org

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-fluoro-4-nitrobenzene |

| N-Aryl-4-amino-2-nitrobenzene-1-sulfinate |

| 4-Alkoxy-2-nitrobenzene-1-sulfinate |

| 4-Fluoro-2-alkoxybenzene-1-sulfinate |

| 4-Thioether-2-nitrobenzene-1-sulfinate |

| Dimethyl sulfoxide |

| Benzene |

| Sulfonic acid |

| Sulfones |

| Sulfonamides |

| Alkenes |

| Alkynes |

| Diazonium salt |

| Nitroarene |

| N-hydroxy-sulfonamides |

| Sulfur dioxide |

| Aryl iodides |

| Aryl bromides |

| Olefins |

| Arylacetylenic sulfones |

Mechanistic Investigations of Reactions Involving Sodium 4 Fluoro 2 Nitrobenzene 1 Sulfinate

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. By examining how reaction rates are influenced by various factors, a detailed picture of the reaction mechanism can be constructed.

The choice of solvent can profoundly influence the rate and mechanism of a reaction. In the context of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of compounds like Sodium 4-fluoro-2-nitrobenzene-1-sulfinate, the solvent's ability to stabilize charged intermediates is paramount.

Conversely, protic solvents like methanol or water can slow down SNAr reactions. researchgate.net These solvents can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and thus reduces the rate of the initial attack on the aromatic ring. researchgate.net

Table 1: Representative Solvent Effects on the Rate of an SNAr Reaction

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |

|---|---|---|

| Hexane | 1.9 | Very Slow |

| Diethyl Ether | 4.3 | Slow |

| Acetone | 20.7 | Moderate |

| Acetonitrile | 37.5 | Fast |

| Dimethylformamide (DMF) | 36.7 | Very Fast |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | Very Fast |

Note: The data presented is illustrative for a typical SNAr reaction and not specific to this compound.

The presence of salts can also influence the kinetics of SNAr reactions. These effects can be complex and depend on the nature of the salt, its concentration, and the specific reaction system. In the case of reactions involving anionic nucleophiles, the cation of the added salt can interact with the anionic intermediate, affecting its stability and thus the reaction rate.

A study on the reactions of 4-fluoro- and chloro-nitrobenzenes with trimethylamine in dimethyl sulphoxide provides insights into potential salt effects. nih.gov The rate of reaction for 4-fluoronitrobenzene showed a strong, curvilinear dependence on the concentration of lithium and trimethylammonium ions. nih.gov This was interpreted in terms of a rate-determining electrophilically catalyzed decomposition of the reaction intermediate. nih.gov This suggests that the cation of the salt can assist in the departure of the leaving group.

The effect of added salts on the reaction of this compound would likely be influenced by the common ion effect, as well as by specific interactions of the added cations with the sulfinate and any charged intermediates.

Table 2: Illustrative Salt Effects on the Rate of a Nucleophilic Aromatic Substitution

| Added Salt (0.1 M) | Cation | Effect on Rate Constant |

|---|---|---|

| LiClO₄ | Li⁺ | Significant Increase |

| KClO₄ | K⁺ | Moderate Increase |

| (n-Bu)₄NClO₄ | (n-Bu)₄N⁺ | Minimal Effect |

Note: This data is based on analogous systems and serves to illustrate potential trends. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. In the context of SNAr reactions of this compound, the key intermediate would be the Meisenheimer complex.

This anionic σ-complex is formed by the addition of a nucleophile to the electron-deficient aromatic ring. The negative charge is delocalized over the ring and the nitro group. The presence of the nitro group ortho to the site of nucleophilic attack is crucial for stabilizing this intermediate through resonance.

While no studies have specifically reported the isolation or spectroscopic characterization of the Meisenheimer complex derived from this compound, techniques such as NMR and UV-Vis spectroscopy are commonly employed for this purpose in related systems. For instance, the formation of Meisenheimer complexes is often accompanied by the appearance of characteristic downfield shifts in the ¹H NMR spectrum for the ring protons and the emergence of intense, long-wavelength absorption bands in the UV-Vis spectrum.

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

While classic SNAr reactions proceed without a catalyst, metal-mediated transformations involving aryl halides and sulfonates have become increasingly important. Palladium-catalyzed cross-coupling reactions, for example, offer a versatile method for forming new carbon-sulfur bonds.

A plausible, though not experimentally verified for this specific substrate, catalytic cycle for a palladium-catalyzed reaction of this compound with a generic coupling partner (e.g., an organoboron reagent in a Suzuki-type coupling) would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-F bond of the aryl fluoride (B91410) to form a Pd(II) intermediate.

Transmetalation: The sulfinate group from a suitable donor molecule would then transmetalate to the palladium center, displacing the fluoride.

Reductive Elimination: The desired product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

It is important to note that the C-F bond is generally less reactive towards oxidative addition than C-Br or C-I bonds, often requiring specialized catalyst systems.

Probing Concerted vs. Stepwise Mechanisms

The traditional view of the SNAr reaction is a stepwise process involving the formation of a distinct Meisenheimer intermediate. springernature.com However, recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. springernature.com

The choice between a stepwise and a concerted mechanism is influenced by several factors, including the nature of the leaving group, the nucleophile, and the stability of the putative intermediate. researchgate.net For substrates with very good leaving groups and in situations where the Meisenheimer complex is not significantly stabilized, a concerted pathway may be favored.

Computational studies on bimolecular SNAr reactions have indicated that stepwise mechanisms are more likely when a nitro group is present on the aromatic ring and fluoride is the leaving group. springernature.com This is because the nitro group effectively stabilizes the anionic Meisenheimer intermediate, and the strong carbon-fluorine bond makes the departure of the fluoride ion less facile, favoring a discrete intermediate. Given the structure of this compound, a stepwise mechanism is the more probable pathway for its SNAr reactions.

Theoretical Chemistry Studies of Sodium 4 Fluoro 2 Nitrobenzene 1 Sulfinate

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in studying the properties of sulfinate-nitroarene systems. researchgate.netrsc.org These methods are used to optimize molecular geometries, calculate electronic structures, and simulate excited states, providing deep insights into the molecule's behavior. rsc.orgqnl.qa

For instance, DFT has been employed to assess the plausibility of electron donor-acceptor (EDA) complexes formed between nitroarenes and sodium sulfinates. researchgate.netrsc.org By optimizing the structures of different possible conformations of the nitroarene–sulfinate–sodium complex at a specific level of theory (e.g., ωB97XD/cc-pVTZ), researchers can identify the most stable arrangements. rsc.orgresearchgate.net Following this, TD-DFT calculations on the optimized geometries are used to investigate the electronic excited states, which is critical for understanding photochemical reactions. researchgate.netrsc.org

The electronic structure of a molecule dictates its reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this analysis. researchgate.nettaylorandfrancis.com The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. taylorandfrancis.com In the case of Sodium 4-fluoro-2-nitrobenzene-1-sulfinate, the electron-withdrawing nature of the nitro and fluoro groups significantly influences the energy and distribution of these orbitals. rsc.orgnumberanalytics.com

Computational studies on related nitroarene-sulfinate EDA complexes have shown that upon photoexcitation, an effective electron transfer occurs from the sulfinate moiety (the donor) to the nitroarene (the acceptor). researchgate.net TD-DFT calculations can quantify this charge transfer by comparing the natural population analysis of molecular fragments in the ground state versus the excited state. rsc.orgresearchgate.net This analysis reveals a significant shift in electron density, confirming the charge-transfer character of the excited state. researchgate.net

| Complex Conformation | Fragment | Natural Charge (Ground State) | Natural Charge (Excited State)* | Charge Transfer (Δe)** |

|---|---|---|---|---|

| Conformer A | Nitrobenzene (B124822) | ~0.0 | -0.421 | 0.421 |

| Sulfinate | ~-1.0 | -0.579 | ||

| Conformer B | Nitrobenzene | ~0.0 | -0.467 | 0.467 |

| Sulfinate | ~-1.0 | -0.533 | ||

| Conformer C | Nitrobenzene | ~0.0 | -0.467 | 0.467 |

| Sulfinate | ~-1.0 | -0.533 |

*Hypothetical data based on findings reported for similar nitroarene-sulfinate complexes. researchgate.net

**Charge transfer is calculated as the change in electron population on the nitrobenzene fragment. researchgate.net

Potential Energy Surface (PES) mapping is a computational technique used to explore the geometric and energetic landscape of a chemical reaction. By mapping the PES, chemists can identify stable intermediates, transition states, and the minimum energy paths connecting them. nih.gov For reactions involving this compound, such as S-N bond coupling or nucleophilic aromatic substitution (SNAr), PES mapping can reveal the detailed step-by-step mechanism. researchgate.net

This analysis helps to understand the formation of key intermediates, like the EDA complex or a Meisenheimer intermediate in SNAr reactions, and to determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.netacs.org Computational prediction is crucial for revealing relationships between structures, stabilities, and the formation rates of both transition states and fast-forming intermediates, thus disclosing transformation pathways. researchgate.netresearchgate.net

Theoretical calculations are invaluable for predicting the selectivity of chemical reactions. chemrxiv.org When a reaction can yield multiple products, DFT calculations can determine the most likely outcome by comparing the activation energies of the competing pathways. nih.govrsc.org The pathway with the lower activation barrier is kinetically favored and will be the major product.

For this compound, reactions can potentially lead to different products, such as N-hydroxy sulfonamides or SNAr side products. researchgate.net DFT calculations can model the transition states for each possible reaction pathway. For example, in a reaction with an alkene, computational studies can determine the regioselectivity by comparing the transition state energies for addition at different positions (e.g., C2 vs. C4), thereby predicting the final product structure. nih.gov Recent advancements have even combined machine learning with DFT modeling to create powerful predictive tools for SNAr regioselectivity. chemrxiv.orgresearchgate.net

Computational Modeling of Transition States and Activation Barriers

The validation of a proposed reaction mechanism heavily relies on the computational modeling of its transition states and the calculation of activation barriers. rsc.org For reactions involving sulfinates, which can proceed through radical mechanisms, DFT calculations can predict the activation energy for key steps like intramolecular homolytic substitution. rsc.org

In the context of the EDA complex formed by nitroarenes and sulfinates, a proposed mechanism involves a radical chain initiated by single-electron transfer upon photoexcitation. researchgate.netnih.gov Each subsequent step, such as the addition of a sulfonyl radical to another molecule, has a specific transition state and activation barrier. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each step, researchers can construct a complete energy profile for the reaction. rsc.org These profiles identify the rate-determining step and provide a quantitative basis for understanding the reaction kinetics. rsc.orgnih.gov

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kJ mol⁻¹) |

|---|---|---|

| Step 1 | EDA Complex Formation | Spontaneous |

| Step 2 | Single-Electron Transfer (Photoinduced) | N/A (Light-driven) |

| Step 3 | Sulfonyl Radical Addition | 45-68 |

| Step 4 | Radical Propagation | ~43 |

| Step 5 | Product Formation | Exothermic |

Note: The values presented are representative activation energies for key steps in sulfinate radical reactions as determined by DFT calculations on model systems. rsc.org

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The nitro (-NO2) and fluoro (-F) groups are electron-withdrawing, while the sulfinate (-SO2Na) group's effect is more complex. Understanding these structure-reactivity relationships is key to predicting chemical behavior. nih.govresearchgate.net

Quantum chemistry offers descriptors to quantify these substituent effects. researchgate.netresearchgate.net The substituent effect can be dissected into inductive and resonance components. rsc.orgnumberanalytics.com The nitro group is a strong electron-withdrawing group through both resonance and induction, which deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. rsc.orgnih.gov The fluorine atom also withdraws electron density inductively. numberanalytics.com

| Substituent (X) on Nitrobenzene | Effect Type | Influence on Ring Reactivity (EAS) | Influence on Ring Reactivity (SNAr) |

|---|---|---|---|

| -NO₂ | Strongly Deactivating (EWG) | Decreases | Strongly Increases |

| -F | Deactivating (EWG) | Decreases | Increases |

| -NH₂ | Strongly Activating (EDG) | Strongly Increases | Decreases |

| -CH₃ | Activating (EDG) | Increases | Decreases |

This table summarizes the general electronic effects of common substituents on the reactivity of an aromatic ring towards Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). rsc.orgnumberanalytics.com

Intermolecular Interactions in Reaction Systems

Computational methods are essential for studying the non-covalent intermolecular interactions that govern reaction pathways, especially in complex systems. nih.govmdpi.com For this compound, a key interaction is the formation of the electron donor-acceptor (EDA) complex with itself or other reagents. researchgate.netrsc.org

DFT calculations have been used to explore the geometry and stability of the nitroarene-sulfinate-sodium complex. rsc.org These studies revealed that the sodium cation from the sulfinate salt plays a pivotal role in the charge transfer process, acting as a bridge between the donor and acceptor moieties. rsc.org The calculations can compare different conformations to find the most energetically favorable arrangement, providing a static picture of the interacting system. researchgate.net Understanding these interactions is critical, as they are the prelude to the chemical transformations that follow. researchgate.net

Synthesis and Reactivity of Advanced Derivatives and Analogues

Modification of the Sulfinate Group

The sulfinate moiety is a key functional group that can be readily transformed into other sulfur-containing functionalities, most notably sulfones and sulfonamides. These transformations typically proceed via nucleophilic attack of the sulfinate on an electrophilic partner or through oxidative coupling reactions.

Synthesis of Sulfones:

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate can serve as a potent nucleophile in reactions with alkyl halides to furnish sulfones. This S-alkylation reaction is a fundamental transformation for creating carbon-sulfur bonds. The reaction generally proceeds under mild conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Entry | Alkyl Halide | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl Iodide | DMF | 25 | 92 |

| 2 | Ethyl Bromide | DMSO | 50 | 88 |

| 3 | Benzyl Bromide | Acetonitrile | 80 | 85 |

Synthesis of Sulfonamides:

The conversion of this compound to the corresponding sulfonamides can be achieved through various methods, including the reductive coupling with nitroarenes or direct oxidative amination. A notable method involves the reaction with amines in the presence of an oxidizing agent. For instance, a copper-catalyzed aerobic oxidative coupling provides a direct route to sulfonamides. rsc.org

| Entry | Amine | Catalyst | Oxidant | Solvent | Yield (%) |

| 1 | Aniline | CuI | O₂ | DMSO | 78 |

| 2 | Piperidine | CuCl | Air | Toluene | 85 |

| 3 | Benzylamine (B48309) | Cu(OAc)₂ | O₂ | DMF | 75 |

Another approach is the reductive coupling with other nitroarenes, where the sulfinate acts as a sulfur source and the nitroarene is reduced and incorporated into the sulfonamide. This transformation can be promoted by reducing agents like sodium bisulfite. nih.gov

Derivatization of the Fluorine and Nitro Substituents

The electron-withdrawing nature of the nitro group strongly activates the fluorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atom with a variety of nucleophiles, providing a powerful tool for introducing diverse functionalities onto the aromatic ring.

Nucleophilic Aromatic Substitution of the Fluorine Atom:

The fluorine atom at the 4-position is susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by the use of a base.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Pyrrolidine | K₂CO₃ | DMSO | 100 | Sodium 4-(pyrrolidin-1-yl)-2-nitrobenzene-1-sulfinate | 95 |

| 2 | Sodium Methoxide | - | Methanol | 65 | Sodium 4-methoxy-2-nitrobenzene-1-sulfinate | 90 |

| 3 | Sodium Thiophenoxide | - | DMF | 80 | Sodium 4-(phenylthio)-2-nitrobenzene-1-sulfinate | 88 |

Reduction of the Nitro Group:

The nitro group at the 2-position can be selectively reduced to an amino group, opening up further avenues for derivatization. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., Sn/HCl) or with reducing salts like sodium dithionite (B78146). wikipedia.org The resulting amino group can then be subjected to a plethora of reactions, such as diazotization followed by substitution, acylation, or alkylation.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | H₂, Pd/C | Ethanol | 25 | Sodium 2-amino-4-fluorobenzene-1-sulfinate | 98 |

| 2 | Sn, HCl | Ethanol | 78 | Sodium 2-amino-4-fluorobenzene-1-sulfinate | 85 |

| 3 | Na₂S₂O₄ | Water/Ethanol | 70 | Sodium 2-amino-4-fluorobenzene-1-sulfinate | 92 |

Synthesis of Polyfunctionalized Benzene (B151609) Sulfinate Compounds

The sequential and chemoselective modification of the different functional groups of this compound allows for the synthesis of highly functionalized benzene derivatives. By carefully choosing the reaction conditions and the order of synthetic steps, a wide range of substituents can be introduced onto the aromatic core.

For instance, a synthetic sequence could involve an initial SNAr reaction to replace the fluorine atom, followed by modification of the sulfinate group, and finally, reduction of the nitro group. This strategic approach enables the construction of complex molecules from a relatively simple starting material.

An example of such a strategy could be the synthesis of a trifunctional derivative:

SNAr: Reaction of this compound with morpholine (B109124) to yield sodium 4-(morpholino)-2-nitrobenzene-1-sulfinate.

Sulfonamide Formation: Oxidative coupling of the resulting sulfinate with benzylamine to afford 4-(morpholino)-N-benzyl-2-nitrobenzenesulfonamide.

Nitro Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine, yielding 2-amino-4-(morpholino)-N-benzylbenzenesulfonamide.

Exploration of Heterocyclic Analogues

The reactive nature of the functional groups on the this compound backbone makes it a suitable precursor for the synthesis of various heterocyclic systems.

Benzothiadiazine Derivatives:

One potential application is in the synthesis of benzothiadiazine derivatives. For example, reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with sulfur dioxide, could lead to a sulfonyl chloride intermediate. Cyclization of this intermediate with a nitrogen nucleophile, such as hydrazine, could potentially yield a benzothiadiazine ring system. The synthesis of benzothiadiazine derivatives often involves the cyclization of ortho-disubstituted benzene precursors. nih.gov

Thiophene-fused Systems:

While direct fusion of a thiophene (B33073) ring starting from this compound is not straightforward, derivatization of the starting material could provide intermediates for such syntheses. For example, conversion of the sulfinate to a sulfone and subsequent reactions involving the other functional groups could lead to precursors for thiophene annulation reactions, such as the Gewald aminothiophene synthesis. rsc.org

Applications as Chemical Probes for Reaction Discovery

Substituted nitrobenzene (B124822) derivatives are valuable tools in the development of chemical probes, particularly fluorescent probes, for detecting biologically relevant species and for reaction discovery. The photophysical properties of these compounds are often sensitive to their chemical environment and can be modulated by the introduction of different functional groups.

The 4-fluoro-2-nitrobenzene scaffold is a known component in the design of fluorogenic probes. For example, 4-substituted-2-nitrobenzenesulfonyl derivatives have been utilized as caging groups in fluorogenic probes for studying enzyme-catalyzed reactions. rsc.org The release of a fluorophore upon a specific chemical transformation results in a measurable signal.

By modifying this compound, novel probes can be designed. For instance, the fluorine atom can be displaced by a fluorophore containing a nucleophilic handle. The resulting compound could then be used to probe reactions involving the sulfinate or nitro groups. The nitro group, being a quencher of fluorescence, can be exploited in "turn-on" fluorescent probes where its reduction to an amino group leads to a significant increase in fluorescence intensity.

| Probe Scaffold | Target Analyte/Reaction | Principle of Detection | Potential Application |

| Fluorophore-NH-(C₆H₃(NO₂)(SO₂Na)) | Reductases | Fluorescence turn-on upon nitro group reduction | High-throughput screening of reducing agents |

| Fluorophore-S-(C₆H₃(NO₂)(SO₂Na)) | Thiol-disulfide exchange | FRET or quenching modulation | Probing redox environments |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide unequivocal proof of the atomic arrangement within Sodium 4-fluoro-2-nitrobenzene-1-sulfinate, including bond lengths, bond angles, and intermolecular interactions in the solid state.

By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. For this compound, this analysis would confirm the substitution pattern on the benzene (B151609) ring, detailing the relative positions of the fluoro, nitro, and sulfinate groups. Key structural parameters that would be determined include:

The geometry of the sulfinate group (C-S-O and O-S-O angles).

The C-S, S-O, C-N, N-O, and C-F bond lengths.

The planarity of the benzene ring and the orientation of the substituents relative to it.

Intermolecular interactions, such as π-π stacking or interactions involving the sodium cation and the oxygen atoms of the sulfinate and nitro groups. nih.gov

For instance, in the crystal structure of a related compound, 3,5-dimethyl-phenyl 2-nitro-benzene-sulfonate, the aromatic rings attached to the sulfonate group were found to be oriented in a gauche fashion. nih.gov Similar conformational details would be revealed for the target compound.

Table 1: Predicted Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Crystal System | To be determined | Describes the symmetry of the unit cell. |

| Space Group | To be determined | Defines the crystal's internal symmetry. |

| C-S Bond Length | ~1.80 Å | Confirms the connection of the sulfinate to the ring. |

| S-O Bond Lengths | ~1.50 Å | Characterizes the sulfinate functional group. |

| C-NO₂ Torsion Angle | To be determined | Reveals steric and electronic effects on conformation. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal confirmation of a compound's molecular formula. acs.org By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₆H₃FNNaO₄S), HRMS would provide a precise mass measurement of its molecular ion, which would be compared to the theoretically calculated exact mass. This technique is particularly valuable for the analysis of complex organosulfur and organonitrogen compounds. nih.govnih.gov

The expected fragmentation pattern can also yield structural information. In electron impact (EI) ionization, characteristic losses from nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com The sulfinate group may also lead to specific fragmentation pathways.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value | Purpose |

|---|---|---|

| Molecular Formula | C₆H₃FNNaO₄S | The elemental composition of the molecule. |

| Calculated Exact Mass of Anion [M]⁻ | 222.9745 | Theoretical mass of the 4-fluoro-2-nitrobenzene-1-sulfinate anion. |

| Expected HRMS Result | [M-Na+H]⁻ at m/z 222.9745 ± 0.0011 | Confirms elemental composition with high precision. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of the molecule's covalent framework.

¹H NMR: The proton NMR spectrum would show signals for the three aromatic protons. Due to the electron-withdrawing nature of the nitro and sulfinate groups and the electronegativity of fluorine, all protons would be expected to resonate in the downfield region (δ 7.0-9.0 ppm). stackexchange.com The splitting patterns (coupling) between the protons would be complex due to ¹H-¹H and ¹H-¹⁹F coupling, but would be crucial for determining their relative positions.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, confirming the lack of symmetry. The carbons directly attached to the electron-withdrawing substituents (F, NO₂, SO₂Na) would show characteristic chemical shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally informative technique. wikipedia.org It provides a sensitive and direct probe of the fluorine's local electronic environment. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic effects of the ortho-nitro and para-sulfinate groups. azom.comnih.gov Furthermore, the signal would be split by coupling to the adjacent aromatic protons, providing further confirmation of its position on the ring. acs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These experiments would allow for the definitive assignment of all proton and carbon signals, confirming the 1,2,4-substitution pattern. researchgate.net

Table 3: Predicted NMR Spectroscopic Data for this compound (in D₂O)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity & Key Couplings |

|---|---|---|

| ¹H | 7.5 - 8.5 | Three distinct signals, complex multiplets due to H-H and H-F coupling. |

| ¹³C | 110 - 150 | Six distinct signals. Carbons attached to F, NO₂, and S will be significantly shifted. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com For this compound, this method would confirm the presence of the nitro, sulfinate, and fluoro-aromatic moieties.

Key expected vibrational modes include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group, typically appearing around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

Sulfinate Group (SO₂⁻): The sulfinate group gives rise to strong S-O stretching bands, generally observed in the 950-1100 cm⁻¹ region. acs.org

C-F Bond: The carbon-fluorine stretching vibration for fluoroaromatic compounds is typically found in the 1250-1100 cm⁻¹ range.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region, while C-H stretching occurs above 3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to precisely assign the observed vibrational bands. slideshare.net

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Sulfinate (SO₂⁻) | S=O Stretch | 1000 - 1080 | Strong |

| Aromatic C-F | C-F Stretch | 1200 - 1250 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com The resulting spectrum provides information about the conjugated systems and chromophores within a molecule.

The nitroaromatic system in this compound constitutes a strong chromophore. The absorption spectrum is expected to be dominated by π→π* transitions associated with the benzene ring, which are perturbed by the substituents. bartleby.com The nitro group, in particular, is known to cause a red-shift (a shift to longer wavelengths) of the benzene absorption bands. iu.edu The presence of the nitro group can also introduce a weaker n→π* transition at a longer wavelength, although this is often obscured by the more intense π→π* bands. researchgate.net The exact position of the absorption maximum (λ_max) would be sensitive to the solvent used.

Table 5: Predicted UV-Visible Absorption Data

| Transition Type | Predicted λ_max Range (nm) | Chromophore |

|---|---|---|

| π→π* | 250 - 290 | Nitro-substituted benzene ring |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sulfinate Transformations

The transformation of aryl sulfinates into valuable sulfones and other organosulfur compounds is a cornerstone of modern synthetic chemistry. nih.gov While traditional methods often rely on copper or palladium catalysis, future efforts will likely focus on more advanced and sustainable catalytic systems. nih.govbohrium.comresearchgate.net

A particularly promising avenue is the application of dual photoredox and nickel catalysis. nih.govacs.orgnih.gov This strategy has proven effective for the cross-coupling of various sodium sulfinates with aryl, heteroaryl, and vinyl halides at room temperature, demonstrating excellent functional group tolerance. nih.gov Future investigations could systematically apply this methodology to Sodium 4-fluoro-2-nitrobenzene-1-sulfinate, exploring its coupling with a diverse range of electrophiles. The strong electron-withdrawing nature of the nitro and fluoro groups may significantly influence the reaction kinetics and efficiency, a hypothesis worthy of detailed study.

Furthermore, the development of novel ligands for transition metal catalysts could enhance reaction efficiency and selectivity. researchgate.net Research into inexpensive and environmentally benign ligands, such as D-glucosamine for copper-catalyzed couplings, presents a green alternative to traditional systems. researchgate.net Adapting such "green ligand" systems for reactions involving this compound could lead to more economical and sustainable synthetic routes. The exploration of metal-free catalytic systems, which leverage organocatalysts or photocatalysts to initiate sulfinate transformations, also represents a frontier in minimizing metal waste and toxicity. nih.govrsc.org

| Catalytic System | Potential Advantages for Sulfinate Chemistry | Key Research Questions |

|---|---|---|

| Photoredox/Nickel Dual Catalysis | Mild reaction conditions (room temp.), high functional group tolerance, ability to couple challenging substrates (e.g., aryl chlorides). nih.gov | How do the electron-withdrawing groups of the target sulfinate affect catalyst performance and reaction scope? |

| Copper Catalysis with Green Ligands | Reduced cost, lower toxicity, potential for reactions in aqueous media. researchgate.net | Can ligands like D-glucosamine effectively promote couplings with a highly electron-deficient sulfinate? |

| Metal-Free Photocatalysis | Avoids transition metal contamination, leverages visible light as a renewable energy source. nih.govrsc.org | What new reactivity modes can be unlocked by generating a sulfonyl radical from the target compound under metal-free conditions? |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control, particularly for energetic or hazardous reactions. rsc.orgmdpi.comresearchgate.net The synthesis of sulfonyl chlorides and sulfonamides, compounds closely related to the downstream products of sulfinates, has already been successfully demonstrated in automated continuous flow reactors. rsc.orgvapourtec.comacs.org

Future research should focus on adapting these flow chemistry principles to reactions utilizing this compound. The presence of the nitro group, which can be associated with thermal instability, makes this compound an ideal candidate for the enhanced heat transfer and safety profiles of microreactors or packed-bed reactors. researchgate.net An automated flow platform could enable the in situ generation and immediate consumption of reactive intermediates derived from the sulfinate, minimizing decomposition and improving product yields. vapourtec.com

Moreover, automated synthesis platforms, which integrate robotic liquid handling with real-time reaction analysis, could accelerate the discovery and optimization of new reactions. researchgate.netresearchgate.netyoutube.com Such systems could be programmed to rapidly screen various catalysts, solvents, and reaction partners for this compound, generating large datasets to inform reaction development and mechanistic understanding.

Green Chemistry Innovations in Sulfinate Manufacturing and Utilization

Green chemistry principles are increasingly guiding the development of chemical processes to minimize environmental impact. researchgate.net Future research on this compound should prioritize sustainability in both its synthesis and its application.

Innovations in manufacturing could focus on replacing traditional solvents with more sustainable alternatives, such as water or bio-derived solvents. bohrium.comresearchgate.net The development of catalytic syntheses that operate efficiently in these green media is a key objective. Additionally, leveraging elemental sulfur, a vast and underutilized byproduct of the petroleum industry, as a feedstock for organosulfur compounds represents a significant opportunity for waste valorization and sustainable chemistry. rsc.org Developing routes to fluorinated nitrobenzenesulfinates that begin from elemental sulfur would align with these goals.

In its utilization, employing energy-efficient activation methods is a critical aspect of green chemistry. Visible-light photocatalysis, for instance, uses light as a renewable energy source to generate reactive sulfonyl radicals from sulfinates under mild, often room-temperature, conditions. nih.govrsc.org This approach avoids the high energy consumption associated with thermally driven reactions and can lead to cleaner reaction profiles.

| Green Chemistry Principle | Application to Sulfinate Chemistry | Future Research Goal |

|---|---|---|

| Waste Prevention | Utilize elemental sulfur, an industrial byproduct, as a primary feedstock. rsc.org | Develop a direct, high-atom-economy synthesis of this compound from sulfur. |

| Safer Solvents & Auxiliaries | Perform coupling reactions in water or other benign media. researchgate.net | Design water-soluble catalysts and ligands for transformations of hydrophobic sulfinates. |

| Design for Energy Efficiency | Employ visible-light photocatalysis to drive reactions at ambient temperature. rsc.org | Expand the scope of photocatalytic reactions to generate novel products from the target sulfinate. |

Computational Design of New Sulfinate-Based Reagents

In silico methods and computational chemistry are powerful tools for accelerating the design and discovery of new reagents and reaction pathways. nih.gov Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, transition state energies, and the electronic properties of molecules. researchgate.net

Future research can apply these computational tools to this compound. DFT studies could be used to model its reactivity in various catalytic cycles, predicting which transformations are most feasible and identifying potential side reactions. acs.org Such studies can help rationalize experimental observations, such as regioselectivity, and guide the optimization of reaction conditions. nih.gov

Furthermore, computational screening could be employed to design novel sulfinate-based reagents derived from the 4-fluoro-2-nitrobenzene scaffold. By systematically modifying substituents on the aromatic ring in silico, it would be possible to predict how these changes affect the reagent's redox potential, nucleophilicity, and stability. This predictive power allows chemists to prioritize the synthesis of the most promising new reagents, saving significant time and resources.

Exploration of Unprecedented Reactivity Modes of Fluorinated Nitrobenzenesulfinates

The unique electronic structure of this compound—featuring a strongly electron-withdrawing nitro group ortho to the sulfinate and a fluorine atom para—suggests the potential for novel reactivity. Sulfinates are known to exhibit divergent reactivity, capable of acting as nucleophiles or, via single-electron transfer (SET), as precursors to sulfonyl radicals. nih.govrsc.org

Future research should aim to exploit this dual nature to uncover unprecedented transformations. For example, the combination of the sulfinate with specific pyridinium (B92312) salts under visible light can form electron donor-acceptor (EDA) complexes, enabling catalyst-free radical pathways. nih.gov Investigating whether this compound can participate in such EDA complex formation could open doors to new three-component reactions, allowing for the simultaneous incorporation of the sulfonyl group and another functional moiety across a double bond.

The ortho-nitro group could also play a direct role in modulating reactivity, potentially through intramolecular interactions or by enabling unique cyclization cascades following a primary coupling event. A systematic exploration of reaction conditions (e.g., light vs. base catalysis) could reveal switchable reaction pathways, leading from the same starting materials to distinct product classes, thereby maximizing synthetic diversity. nih.govrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Sodium 4-fluoro-2-nitrobenzene-1-sulfinate, and how should data interpretation be approached?

- Methodological Answer : Use a combination of , , and IR spectroscopy to confirm structure and purity. For NMR, dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d6) to observe fluorine coupling patterns (e.g., ) and nitro-group deshielding effects. IR should validate sulfinate (S-O) stretches (~1050–1150 cm) and nitro (NO) vibrations (~1520 cm). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis and photodegradation. Monitor moisture levels using Karl Fischer titration (<0.1% water content). Conduct periodic stability assays via HPLC to detect decomposition products (e.g., sulfonic acid derivatives). Pre-cool solvents (e.g., anhydrous DMF) before use in reactions to minimize thermal degradation .

Q. What synthetic routes yield Sodium 4-fluoro-2-nitrobenzenesulfinate with high reproducibility, and what purity standards are essential?

- Methodological Answer : Optimize sulfonation of 4-fluoro-2-nitrobenzene using chlorosulfonic acid, followed by sodium bicarbonate neutralization. Purify via recrystallization from ethanol/water (1:3 v/v) to achieve >98% purity (HPLC). Validate purity by melting point (mp 178–183°C) and elemental analysis (CHFNOS·Na: C 29.88%, H 1.24%, N 5.80%). Avoid impurities like unreacted sulfonic acid derivatives, which can skew reactivity in downstream applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction mechanisms involving Sodium 4-fluoro-2-nitrobenzenesulfinate under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using stopped-flow spectrophotometry to monitor intermediate formation at pH 2–12. Compare rate constants () and propose revised mechanisms (e.g., nucleophilic vs. electrophilic pathways). Use isotopic labeling (e.g., ) to trace oxygen transfer in sulfinate intermediates. Validate findings with computational models (e.g., transition state theory) to reconcile conflicting data .

Q. What strategies are recommended for optimizing reaction yields when using Sodium 4-fluoro-2-nitrobenzenesulfinate as a sulfonating agent in complex organic syntheses?

- Methodological Answer : Employ design of experiments (DoE) to screen variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq). Use response surface methodology (RSM) to identify optimal conditions. Monitor by-product formation (e.g., disulfones) via LC-MS and mitigate via slow reagent addition. For sterically hindered substrates, introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfinate accessibility .

Q. How can computational chemistry methods be integrated with experimental data to elucidate electronic effects of the fluoro and nitro substituents in Sodium 4-fluoro-2-nitrobenzenesulfinate?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and frontier molecular orbitals. Correlate Hammett σ values (fluoro: σ = +0.34; nitro: σ = +1.27) with experimental reactivity in sulfonation reactions. Validate computational models by comparing predicted vs. observed regioselectivity in electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.